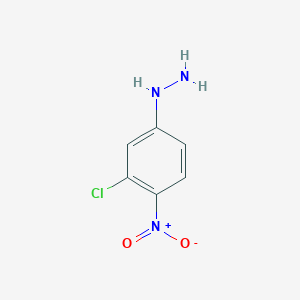

(3-Chloro-4-nitro-phenyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

(3-chloro-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 |

InChI Key |

JKJSMRINEPDWGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Chloro 4 Nitro Phenyl Hydrazine

Retrosynthetic Analysis of the (3-Chloro-4-nitro-phenyl)hydrazine Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bonds of the hydrazine (B178648) moiety.

Two principal retrosynthetic pathways emerge:

Disconnection of the N-N bond is not feasible. A more logical approach is the disconnection of the Phenyl-N bond. This leads to an aryl diazonium salt intermediate, which is a common precursor for hydrazines. This diazonium salt would be generated from the corresponding aniline (B41778), 3-chloro-4-nitroaniline . This aniline is a commercially available and logical starting material for a diazotization-reduction sequence.

An alternative disconnection strategy involves the direct formation of the Phenyl-N bond via Nucleophilic Aromatic Substitution (SNAr). This pathway postulates a precursor where a good leaving group at the C-1 position of the benzene (B151609) ring is displaced by hydrazine. The strong electron-withdrawing effect of the nitro group in the para-position significantly activates the ring for such a substitution. Potential starting materials for this route include 3,4-dichloronitrobenzene or, more effectively, 3-chloro-4-fluoronitrobenzene , as fluoride is an excellent leaving group in SNAr reactions. masterorganicchemistry.com

These two distinct approaches form the basis for the classical and modern synthetic methods explored for producing this compound.

Exploration of Classical Phenylhydrazine (B124118) Synthesis Routes Applied to this compound Precursors

The most traditional and widely employed method for synthesizing phenylhydrazines involves the diazotization of an aniline followed by reduction. This two-step process, when applied to the synthesis of this compound, begins with 3-chloro-4-nitroaniline.

Step 1: Diazotization The initial step is the conversion of the primary amino group of 3-chloro-4-nitroaniline into a diazonium salt. This is typically achieved by treating an acidic solution of the aniline with sodium nitrite (NaNO₂) at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. google.com The reaction is sensitive to pH and temperature, requiring careful control to prevent unwanted side reactions or decomposition of the product. google.com

Step 2: Reduction The diazonium salt is then reduced to the target hydrazine. A variety of reducing agents can be used for this transformation. Sodium sulfite (Na₂SO₃) is a preferred reagent, which proceeds through an intermediate diazobenzenesulfonate salt. orgsyn.org The mixture is typically heated after the initial addition to complete the reduction. orgsyn.org Other common reducing agents include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium bisulfite (NaHSO₃). google.comjustia.com The choice of reductant can influence the yield and purity of the final product. The reaction concludes with hydrolysis, often under acidic conditions, to liberate the phenylhydrazine, which is then typically isolated as its hydrochloride salt. google.comorgsyn.org

Table 1: Comparison of Reducing Agents for Diazonium Salt Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Neutral or slightly alkaline pH, followed by heating. orgsyn.org | Good yields, cost-effective. | Can require careful pH control. orgsyn.org |

| Stannous Chloride (SnCl₂) | Concentrated HCl, low temperature. justia.com | Strong reducing agent, often high conversion. | Use of a heavy metal, potential for over-reduction. |

| Sodium Bisulfite (NaHSO₃) | Aqueous solution, controlled temperature. google.com | Milder than SnCl₂, good for sensitive substrates. | May result in lower yields compared to other methods. |

An alternative to the diazotization route is the direct introduction of the hydrazine group onto the aromatic ring via a Nucleophilic Aromatic Substitution (SNAr) reaction. masterorganicchemistry.com This method relies on a suitably activated aromatic substrate.

The mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group on the target molecule's precursor. The nitro group at the para-position relative to the leaving group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.com

For the synthesis of this compound, a logical starting material would be 3,4-dichloronitrobenzene . In this case, hydrazine would preferentially displace the chlorine atom at the C-1 position due to the activating effect of the para-nitro group. An even more reactive substrate would be 3-chloro-4-fluoronitrobenzene , as the highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to and is a better leaving group than chlorine in SNAr reactions. masterorganicchemistry.com The reaction is typically carried out by heating the substrate with hydrazine hydrate (B1144303) in a suitable solvent. researchgate.net

Table 2: Leaving Group Efficiency in SNAr for Phenylhydrazine Synthesis

| Leaving Group | Relative Reactivity | Substrate Example | Reaction Conditions |

|---|---|---|---|

| Fluorine (F) | High | 3-Chloro-4-fluoronitrobenzene | Milder conditions, shorter reaction times. masterorganicchemistry.com |

| Chlorine (Cl) | Moderate | 3,4-Dichloronitrobenzene | Requires higher temperatures or longer reaction times. researchgate.net |

| Bromine (Br) | Moderate | 3-Bromo-4-chloronitrobenzene | Similar reactivity to chlorine. |

Development of Novel and Green Synthetic Protocols for this compound

Recent advances in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable processes. These principles can be applied to the synthesis of this compound to optimize existing routes.

Catalytic hydrogenation presents a greener alternative to the use of stoichiometric reducing agents like stannous chloride or sulfites. While catalytic hydrogenation is commonly used for the reduction of nitro groups to amines, its application can be extended to the reduction of diazonium salts to hydrazines under carefully controlled conditions. mit.edunih.gov

In this context, the diazonium salt prepared from 3-chloro-4-nitroaniline could be reduced using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). However, a significant challenge in this approach is achieving chemoselectivity. The nitro group is also susceptible to reduction under these conditions. Therefore, the development of a successful catalytic hydrogenation protocol would depend on:

Catalyst Selection: Employing a catalyst with high selectivity for the diazonium group over the nitro group.

Reaction Conditions: Optimization of pressure, temperature, and solvent to favor the desired transformation. nih.gov

The use of catalyst inhibitors or specialized catalytic systems could potentially mitigate the undesired reduction of the nitro group, making this a promising area for process optimization and green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes. medicaljournalshouse.comtandfonline.com This technology can be applied to the classical synthesis of this compound to improve efficiency.

Both the Nucleophilic Aromatic Substitution (SNAr) and the reduction steps of the diazotization pathway are amenable to microwave heating. For the SNAr reaction of 3,4-dichloronitrobenzene with hydrazine, microwave irradiation can drastically reduce the reaction time from hours to minutes. tandfonline.com Similarly, in the diazotization-reduction sequence, the reduction of the diazonium salt, which often requires prolonged heating with conventional methods, can be accelerated. medicaljournalshouse.comresearchgate.net

The advantages of using microwave irradiation include uniform and rapid heating, which minimizes the formation of by-products that can occur with conventional heating methods. This leads to a more energy-efficient and faster synthesis. medicaljournalshouse.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hydrazine-related Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |

|---|---|---|---|---|

| Pyrazolone (B3327878) Synthesis from Phenylhydrazine | 12-16 hours | 4-7 minutes | Increased from ~40% to ~80% | medicaljournalshouse.com |

| Heterocycle Synthesis with Hydrazine | 5 hours | 10 minutes | Yields often improve | tandfonline.com |

| Hydrazone Synthesis | 1 hour | 2-5 minutes | Comparable or improved yields | discoveryjournals.org |

Flow Chemistry Applications for Enhanced Reaction Efficiency

The industrial-scale synthesis of hydrazine derivatives via diazotization presents significant challenges, primarily due to the thermal instability of the intermediate diazonium salts. pharmablock.com These compounds can be explosive, and their formation is a highly exothermic reaction that requires stringent temperature control, which is often difficult to manage in large-scale batch reactors. pharmablock.com Flow chemistry, or continuous flow processing, has emerged as a superior alternative to traditional batch production for such hazardous reactions. pharmablock.comresearchgate.net

In a flow process, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. pharmablock.com This setup offers significant advantages for the synthesis of hydrazines:

Enhanced Safety: The small internal volume of flow reactors minimizes the accumulation of hazardous diazonium intermediates at any given time. In the event of a decomposition, the energy released is contained, drastically reducing the risk of explosion. pharmablock.com

Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for highly efficient heat transfer, enabling precise control over the reaction temperature. This is critical for suppressing the formation of by-products that can occur at elevated temperatures during diazotization. pharmablock.com

Improved Mixing and Mass Transfer: The rapid and efficient mixing in flow reactors enhances reaction rates and ensures a more homogeneous reaction mixture, leading to higher product quality. pharmablock.com

Increased Yield and Purity: The precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to higher yields and improved product purity compared to batch processes. For hydrazine preparation via diazotization, transitioning from a batch process to a continuous flow system using a microreactor has been shown to improve yields to as high as 90-95%. pharmablock.com

A typical flow synthesis of a phenylhydrazine, conceptually applied to this compound, would involve two main stages. First, a solution of 3-chloro-4-nitroaniline in acid would be mixed with a solution of a diazotizing agent (e.g., sodium nitrite) in a T-mixer before entering a cooled reactor coil to form the diazonium salt. learncbse.in The output stream containing the unstable diazonium salt would then be immediately mixed with a reducing agent (e.g., sodium sulfite or tin(II) chloride) in a second reactor to yield the target hydrazine derivative. pharmablock.com

Table 1: Comparison of Batch vs. Flow Synthesis for Hydrazine Preparation

| Feature | Batch Process | Flow Chemistry Process |

| Safety | Higher risk due to accumulation of large quantities of unstable diazonium salts. pharmablock.com | Significantly lower risk due to small reaction volumes and minimal intermediate accumulation. pharmablock.com |

| Temperature Control | Difficult to maintain precise control, leading to potential hot spots and side reactions. pharmablock.com | Excellent heat transfer allows for precise and uniform temperature control. pharmablock.com |

| Yield | Generally lower due to side reactions and decomposition of intermediates. pharmablock.com | Higher yields (90-95% reported for similar processes) due to optimized reaction conditions. pharmablock.com |

| Product Quality | Can be variable, with higher levels of impurities. pharmablock.com | Consistent and higher product quality with fewer by-products. pharmablock.com |

| Scalability | Scaling up can be challenging and increases safety risks. pharmablock.com | Easily scalable by running the process for longer durations or using parallel reactor systems. |

Purification Techniques and Yield Optimization in this compound Synthesis

Purification Techniques: Following the reduction step, the crude this compound, which often precipitates from the reaction mixture as a hydrochloride salt, must be isolated and purified. Common laboratory and industrial purification methods include:

Filtration and Washing: The initial crude product is typically isolated by filtration. A series of washing steps is then employed to remove unreacted starting materials, reagents, and by-products. A common procedure involves washing the filter cake sequentially with cold dilute hydrochloric acid to remove any remaining unreacted aniline, followed by cold water to remove residual salts, and finally with a cold organic solvent like ethanol to remove organic impurities. discoveryjournals.org

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solution. The choice of solvent is critical for effective purification.

Treatment with Activated Carbon: During recrystallization, activated carbon can be added to the hot solution to adsorb colored impurities and other by-products. google.com The carbon is then removed by hot filtration before the solution is cooled for crystallization.

Chromatography: For achieving very high purity, though less common on a large industrial scale, column chromatography can be employed. researchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase.

Table 2: Summary of Purification Techniques for this compound

| Technique | Purpose | Description |

| Filtration & Washing | Isolation and removal of bulk impurities. | The solid product is separated from the liquid reaction mixture and washed with specific solvents (e.g., dilute HCl, water, ethanol) to remove different types of impurities. discoveryjournals.orggoogle.com |

| Recrystallization | High-level purification of the final product. | The crude solid is dissolved in a minimum amount of a hot solvent and crystallized upon cooling, leaving impurities in the mother liquor. |

| Activated Carbon Treatment | Removal of colored impurities. | Activated carbon is added to the solution during recrystallization to adsorb impurities before being filtered off. google.com |

| Column Chromatography | Analytical separation or high-purity preparation. | The compound is separated from impurities by passing it through a column packed with an adsorbent material. researchgate.net |

Yield Optimization: Optimizing the yield requires careful control over the reaction conditions of both the diazotization and reduction steps.

Temperature Control: As previously discussed, maintaining a low temperature (typically 0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt and minimize the formation of phenolic by-products. learncbse.in

pH Control: The pH of the reaction medium is critical, particularly during the reduction step. For instance, when using sodium sulfite or sodium metabisulfite as the reducing agent, the pH needs to be carefully controlled (often in the range of 5-9) to ensure efficient reduction to the hydrazine without promoting side reactions. google.comgoogle.com

Stoichiometry of Reagents: The molar ratios of the reactants must be precisely controlled. An excess of the reducing agent is often used to ensure complete conversion of the diazonium salt.

Reaction Time: Optimizing the reaction time for both steps is essential. Insufficient time leads to incomplete reaction, while excessive time can lead to product degradation or the formation of by-products. Continuous flow reactors offer precise control over residence time, which aids in optimizing the yield. beilstein-journals.org

By implementing advanced synthetic methodologies like flow chemistry and applying rigorous purification and optimization strategies, the production of this compound can be rendered more efficient, safer, and economically viable.

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Nitro Phenyl Hydrazine

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions of (3-Chloro-4-nitro-phenyl)hydrazine

The reactivity of the aromatic core in this compound is dictated by the electronic interplay of its three substituents: the hydrazine (B178648) (-NHNH₂), the chloro (-Cl), and the nitro (-NO₂) groups. These substituents exert significant influence on the electron density of the phenyl ring, thereby governing the regioselectivity of both electrophilic and nucleophilic substitution reactions.

The phenyl ring of this compound is electron-deficient due to the potent electron-withdrawing effects of the nitro and chloro groups. This general deactivation presents a considerable barrier to conventional electrophilic aromatic substitution reactions. The hydrazine moiety, being an activating ortho-, para-directing group, would primarily direct incoming electrophiles to positions 2 and 6. However, the overwhelming deactivating influence of the nitro group often renders the ring inert to such transformations under standard conditions.

Conversely, the pronounced electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atom is positioned ortho to the nitro group, making it a prime site for displacement by nucleophiles.

Key Research Findings on Nucleophilic Aromatic Substitution (SNAr):

Activation by Nitro Group : The C-Cl bond at the C3 position is activated for nucleophilic substitution due to the strong -I and -M effects of the adjacent nitro group at C4.

Regioselectivity : Nucleophilic attack preferentially occurs at the carbon atom bearing the chlorine, as it is an activated position and chlorine is a good leaving group.

Common Nucleophiles : Studies on analogous nitro-activated aryl chlorides demonstrate reactions with various nucleophiles, including alkoxides, amines, and thiolates, leading to the substitution of the chloro group. For instance, reaction with sodium methoxide would yield (3-methoxy-4-nitro-phenyl)hydrazine.

The table below illustrates potential outcomes of SNAr reactions on this compound.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | (3-Methoxy-4-nitro-phenyl)hydrazine |

| Amine | Ammonia (B1221849) (NH₃) | (3-Amino-4-nitro-phenyl)hydrazine |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | (3-(Phenylthio)-4-nitro-phenyl)hydrazine |

The hydrazine functional group is a potent nucleophile and serves as a versatile handle for a variety of chemical transformations, most notably condensation and cyclization reactions.

Condensation Reactions: The terminal nitrogen (-NH₂) of the hydrazine moiety readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism. discoveryjournals.org The resulting (3-chloro-4-nitrophenyl)hydrazones are often crystalline solids and serve as key intermediates for further synthesis.

Cyclization Reactions: These hydrazone intermediates can undergo subsequent intramolecular reactions to form various heterocyclic systems.

Pyrazoline Synthesis: Reaction of this compound with α,β-unsaturated ketones (chalcones) in the presence of an acid catalyst like acetic acid leads to the formation of substituted pyrazolines through a cyclization reaction. uii.ac.idresearchgate.netresearchgate.net

Pyrazole (B372694) Synthesis (Knorr Synthesis): Condensation with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, followed by acid- or base-catalyzed cyclization, yields pyrazole derivatives.

Triazole Synthesis: Intramolecular cyclization of specifically designed hydrazine derivatives can lead to the formation of triazole-fused heterocyclic systems. mdpi.com

The following table details representative condensation and subsequent cyclization reactions.

| Reactant | Intermediate Product | Cyclization Product | Heterocycle Class |

| Acetone | Acetone (3-chloro-4-nitrophenyl)hydrazone | - | Hydrazone |

| Benzaldehyde | Benzaldehyde (3-chloro-4-nitrophenyl)hydrazone | - | Hydrazone |

| Chalcone | Hydrazone adduct | 1-(3-Chloro-4-nitrophenyl)-3,5-diaryl-2-pyrazoline | Pyrazoline |

| Ethyl Acetoacetate | Hydrazone intermediate | 1-(3-Chloro-4-nitrophenyl)-3-methyl-5-pyrazolone | Pyrazolone (B3327878) |

Exploration of this compound as a Precursor in Fisher Indole (B1671886) Synthesis Analogues

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgjk-sci.comalfa-chemistry.com The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. nih.govresearchgate.net

This compound can serve as the phenylhydrazine component in this synthesis, leading to the formation of indoles bearing chloro and nitro substituents. The reaction of this compound with a generic ketone (RC(O)CH₂R') would yield a 6-chloro-5-nitro-substituted indole.

Mechanism and Substituent Effects:

Hydrazone Formation: The initial step is the condensation of this compound with the carbonyl compound.

nih.govnih.gov-Sigmatropic Rearrangement: This is often the rate-determining step. The presence of the strong electron-withdrawing nitro group on the phenyl ring can disfavor this rearrangement by destabilizing the transition state, potentially requiring more forceful conditions (e.g., stronger acids, higher temperatures) for the reaction to proceed efficiently. nih.gov

Cyclization and Aromatization: The subsequent steps involve cyclization and elimination of ammonia to furnish the final indole product.

The table below outlines the expected indole products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Compound | Name | Expected Indole Product |

| Pyruvic Acid | CH₃COCOOH | 6-Chloro-5-nitroindole-2-carboxylic acid |

| Acetone | CH₃COCH₃ | 6-Chloro-2-methyl-5-nitroindole |

| Cyclohexanone | (CH₂)₅CO | 1,2,3,4-Tetrahydro-8-chloro-7-nitrocarbazole |

Reactivity of this compound in Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. This compound possesses multiple potential reaction sites for such transformations, including the C-Cl bond, the C-NO₂ bond, and the N-H bonds of the hydrazine moiety.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically by reacting an aryl halide with an arylboronic acid. libretexts.org

Coupling at the C-Cl Bond: The aryl chloride functionality in this compound can act as the electrophilic partner in a Suzuki-Miyaura reaction. This would result in the formation of a biaryl structure, replacing the chlorine atom with a new aryl group. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required to achieve efficient coupling with aryl chlorides.

Coupling via C-NO₂ Bond Activation: Recent advancements in catalysis have demonstrated that nitroarenes can also function as electrophilic partners in Suzuki-Miyaura couplings. organic-chemistry.orgmdpi.comresearchgate.net This innovative approach involves the palladium-catalyzed cleavage of the Ar–NO₂ bond. This opens a second, mechanistically distinct pathway for the arylation of the (3-chloro-4-nitrophenyl) core, potentially offering alternative selectivity compared to C-Cl activation. The choice of catalyst and reaction conditions is crucial in directing the reaction to either the C-Cl or C-NO₂ site.

The following table summarizes potential Suzuki-Miyaura coupling products.

| Boronic Acid (Ar-B(OH)₂) | Coupling Site | Product |

| Phenylboronic Acid | C-Cl | (3-Phenyl-4-nitro-phenyl)hydrazine |

| 4-Methoxyphenylboronic Acid | C-Cl | (3-(4-Methoxyphenyl)-4-nitro-phenyl)hydrazine |

| Phenylboronic Acid | C-NO₂ | (5-Chloro-biphenyl-2-yl)hydrazine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wikipedia.org In the context of this compound, the hydrazine group can act as the nucleophilic partner.

A significant challenge in using arylhydrazines as nucleophiles in this reaction is the issue of regioselectivity. nih.govacs.org The hydrazine moiety has two nitrogen atoms, the α-nitrogen (N1, attached to the aromatic ring) and the β-nitrogen (N2, the terminal nitrogen). Reaction with an aryl halide (Ar-X) can potentially lead to two different products:

N1 Arylation: Formation of a 1-aryl-1-(3-chloro-4-nitrophenyl)hydrazine (a 1,1-diarylhydrazine).

N2 Arylation: Formation of a 1-aryl-2-(3-chloro-4-nitrophenyl)hydrazine (a 1,2-diarylhydrazine).

Controlling the selectivity between N1 and N2 arylation is a key focus of method development in this area, with outcomes often dependent on the specific ligand, palladium precursor, and reaction conditions employed. acs.org The 1,2-diarylhydrazine products are often valuable precursors for other nitrogen-containing heterocycles.

| Aryl Halide (Ar-X) | Potential Product(s) |

| Bromobenzene | 1-Phenyl-2-(3-chloro-4-nitrophenyl)hydrazine and/or 1-Phenyl-1-(3-chloro-4-nitrophenyl)hydrazine |

| 4-Chlorotoluene | 1-(4-Tolyl)-2-(3-chloro-4-nitrophenyl)hydrazine and/or 1-(4-Tolyl)-1-(3-chloro-4-nitrophenyl)hydrazine |

Reductive and Oxidative Transformations of this compound

The presence of both a nitro group and a hydrazine functionality on the same aromatic ring in this compound offers opportunities for selective chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the hydrazine moiety.

Chemoselective Reduction of the Nitro Group in this compound

The selective reduction of the nitro group in halogenated nitroaromatics is a crucial transformation in organic synthesis, as the resulting halogenated anilines are important building blocks. In the case of this compound, the goal is to reduce the nitro group to an amino group while preserving the chloro and hydrazine functionalities. Common methods for such transformations include catalytic transfer hydrogenation and reduction using metal salts in acidic media.

Catalytic Transfer Hydrogenation:

One effective method for the chemoselective reduction of nitroarenes is catalytic transfer hydrogenation, which often utilizes hydrazine hydrate (B1144303) as a hydrogen donor in the presence of a metal catalyst. This approach is generally milder than direct hydrogenation with hydrogen gas and can offer high selectivity. For halogenated nitroarenes, palladium on carbon (Pd/C) is a commonly employed catalyst. The reaction conditions can be tuned to favor the reduction of the nitro group without affecting the halogen substituent.

A general procedure for the selective reduction of a halogenated nitroarene involves refluxing the substrate with hydrazine hydrate in a suitable solvent, such as methanol, in the presence of a catalytic amount of Pd/C. The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

| Entry | Substrate | Reducing System | Solvent | Temperature | Time | Product | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | N₂H₄·H₂O / Pd/C | Methanol | Reflux | 1 h | 4-Bromoaniline | 95 |

| 2 | 1-Chloro-4-nitrobenzene | N₂H₄·H₂O / Pd/C | Methanol | Reflux | 1 h | 4-Chloroaniline | 92 |

| 3 | 1-Iodo-4-nitrobenzene | N₂H₄·H₂O / Pd/C | Methanol | Room Temp | 0.5 h | 4-Iodoaniline | 96 |

This table presents data for analogous halogenated nitroarenes to illustrate the general applicability and efficiency of the catalytic transfer hydrogenation method for chemoselective nitro group reduction.

Reduction with Stannous Chloride:

Another widely used method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid. This method is known for its efficiency and tolerance to various functional groups, including halogens. The reaction is generally carried out in a protic solvent like ethanol.

The general procedure involves dissolving the nitro compound in ethanol and then adding a solution of stannous chloride in concentrated hydrochloric acid. The reaction mixture is often heated to ensure complete conversion. The product, an aromatic amine, is typically isolated as its hydrochloride salt and can be liberated by treatment with a base. This method is particularly effective for the synthesis of aryl amines in good yields. scispace.com

| Entry | Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| 1 | 3-Nitroanisole | SnCl₂·2H₂O / HCl | Ethanol | Ultrasonic irradiation, 30°C, 2 h | 3-Aminoanisole | 85 |

| 2 | 4-Nitrobenzonitrile | SnCl₂·2H₂O / HCl | Ethanol | Ultrasonic irradiation, 30°C, 2 h | 4-Aminobenzonitrile | 78 |

| 3 | 4-Benzyloxy-3-chloronitrobenzene | SnCl₂ | Ethanol | Reflux | 4-Benzyloxy-3-chloroaniline | Excellent |

This table showcases the utility of stannous chloride in the reduction of various substituted nitroarenes, highlighting its compatibility with other functional groups.

Controlled Oxidation Pathways of the Hydrazine Functionality

The hydrazine group in this compound is susceptible to oxidation, which can lead to the formation of different products depending on the oxidizing agent and the reaction conditions. A common and controlled oxidation pathway for N,N'-disubstituted hydrazines involves their conversion to the corresponding azo compounds.

Oxidation with Lead Tetraacetate:

Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that can effectively convert N,N'-disubstituted hydrazines into azo compounds. slideshare.net This reaction is typically carried out in an inert organic solvent at room temperature. The mechanism is believed to involve the formation of a lead(IV) hydrazide intermediate, which then undergoes decomposition to yield the azo compound and lead(II) acetate.

| Entry | Hydrazine Derivative | Oxidizing Agent | Solvent | Product |

| 1 | N-Benzoyl-N,N'-diphenylhydrazine | Lead Tetraacetate | Not specified | cis- and trans-Azobenzene |

| 2 | N,N'-Dibenzoylphenylhydrazine | Lead Tetraacetate | Not specified | Benzoylazobenzene |

This table provides examples of lead tetraacetate oxidation of other hydrazine derivatives to illustrate the potential transformation of the hydrazine functionality in the title compound.

Derivatization Strategies and Analogue Synthesis Based on 3 Chloro 4 Nitro Phenyl Hydrazine

Synthesis of Substituted Phenylhydrazones and Their Derivatives

The primary and most straightforward derivatization of (3-Chloro-4-nitro-phenyl)hydrazine involves the formation of phenylhydrazones. This is typically achieved through condensation reactions with carbonyl compounds, yielding stable intermediates that can be isolated or used in situ for further transformations.

Condensation Reactions with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding 1-(3-chloro-4-nitrophenyl)-2-(substituted-ylidene)hydrazines, commonly known as phenylhydrazones. This condensation reaction is a fundamental transformation for this class of compounds.

Research has demonstrated the synthesis of a series of such hydrazones by reacting this compound with a range of substituted benzaldehydes. One effective method employs a solid-supported catalyst, FeCl₃/Bentonite (B74815), under solvent-free conditions and microwave irradiation to facilitate the reaction. ekb.eg This approach highlights a green chemistry methodology, providing the desired products efficiently. The synthesized hydrazones are characterized by their physical constants and spectroscopic data, confirming the formation of the C=N double bond of the hydrazone linkage. ekb.eg

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone. The reaction is often catalyzed by acid.

Table 1: Synthesis of 1-(3-chloro-4-nitrophenyl)-2-(substituted benzylidene) hydrazines This table is representative of the types of derivatives synthesized from this compound and various substituted aldehydes.

| Aldehyde Reactant | Catalyst/Conditions | Resulting Hydrazone | Reference |

| Substituted Benzaldehydes | FeCl₃/Bentonite, Microwave | 1-(3-chloro-4-nitrophenyl)-2-(substituted benzylidene) hydrazines | ekb.eg |

| 4-Chloro-3-nitrobenzaldehyde (B100839) | Glacial Acetic Acid, Dioxane, Reflux | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide* |

Note: The synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide involves the reaction of 4-chloro-3-nitrobenzaldehyde with acetohydrazide, demonstrating a similar condensation principle.

Further Transformations of Hydrazone Intermediates

While phenylhydrazones are stable compounds, they are also valuable intermediates for constructing more complex molecular architectures, particularly heterocyclic rings. The hydrazone moiety can participate in various cyclization reactions. For instance, hydrazones derived from nitroformaldehyde have been shown to undergo cyclization with reagents like thiourea (B124793) to form 1,3,4-thiadiazoles or with sodioacetoacetic ester to yield pyrazolones. byjus.com

Although specific examples detailing the isolation and subsequent transformation of hydrazones derived from this compound are not extensively documented in the surveyed literature, this remains a theoretically viable and important strategy for generating molecular diversity from this starting material.

Design and Synthesis of Novel Heterocyclic Systems Incorporating the (3-Chloro-4-nitro-phenyl) moiety

A major application of this compound in synthetic chemistry is its use as a building block for various nitrogen-containing heterocycles. The hydrazine group is crucial for forming rings like pyrazoles, pyridazines, and indoles.

Pyrazole (B372694), Pyridazine, and Triazole Ring Formation

Pyrazoles: The Knorr pyrazole synthesis and related methods are the most common routes for forming pyrazole rings from hydrazines. mdpi.com This typically involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or its synthetic equivalent). mdpi.com The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While this is a standard and powerful method in heterocyclic chemistry, specific examples detailing the reaction of this compound with 1,3-diketones to yield 1-(3-chloro-4-nitrophenyl)pyrazoles are not prominently featured in the reviewed literature.

Pyridazines: Pyridazine rings are generally synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound. chemicalbook.comwikipedia.org This reaction leads to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. chemicalbook.com This established synthetic route is versatile for many hydrazine derivatives. However, the direct application of this method starting with this compound is not well-documented in the surveyed scientific papers.

Triazoles: The synthesis of 1,2,4-triazoles from hydrazines can be achieved through several methods, including the Pellizzari and Einhorn-Brunner reactions or by reacting hydrazines with reagents like formamide (B127407) or carbon disulfide derivatives. chemicalbook.commdpi.com These methods build the triazole ring by providing the remaining carbon and nitrogen atoms. Despite the existence of these general protocols, their specific application to this compound to generate (3-chloro-4-nitrophenyl)-substituted triazoles is not widely reported.

Indole (B1671886) and Quinoline (B57606) Scaffolds Derived from this compound

Indoles: The Fischer indole synthesis is a classic and highly effective method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones). chemicalbook.comresearchgate.net The reaction mechanism involves the acid-catalyzed formation of a phenylhydrazone, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. researchgate.net Applying this reaction to this compound would be expected to yield indoles with a 6-chloro-5-nitro substitution pattern. While this is a cornerstone reaction in organic chemistry, published examples specifically documenting the synthesis of 6-chloro-5-nitro-1H-indole derivatives directly from this compound via the Fischer method are not found in the surveyed literature. The existence of related compounds like 6-chloro-5-nitro-1H-indole-2,3-dione suggests that this substitution pattern is synthetically accessible, though perhaps via alternative routes.

Quinolines: The synthesis of quinoline scaffolds from hydrazine derivatives is less direct than indole synthesis. It often involves multi-step sequences where the hydrazine is used to construct an initial heterocyclic ring, which is then elaborated or fused to form the quinoline system. For instance, the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-ones have been shown to produce complex pyridazino[4,3-c:5,6-c′]diquinoline structures. This indicates a potential, albeit complex, pathway from a hydrazine-containing precursor to a quinoline-fused system. However, a direct or well-established route starting from this compound to a simple quinoline scaffold is not apparent from the reviewed literature.

Preparation of N-Substituted this compound Derivatives

Beyond forming hydrazones, another derivatization strategy involves the direct substitution on one of the nitrogen atoms of the hydrazine moiety itself, such as through N-alkylation or N-acylation. For example, N-acylation can be achieved by reacting a hydrazine with an acylating agent like an acid chloride or a chloroformate. Research on related compounds shows that anilines can be reacted with 4-nitrophenyl chloroformate to produce carbamate (B1207046) derivatives. This type of reaction, if applied to a hydrazine, could yield N-acylated products.

Despite the chemical feasibility of such reactions, specific examples detailing the N-alkylation or N-acylation of this compound are not well-documented in the surveyed scientific literature. This area represents a potential avenue for creating new derivatives that has not been extensively explored in published research.

Acylation and Alkylation at the Hydrazine Nitrogen

The nitrogen atoms of the this compound moiety serve as potent nucleophiles, readily reacting with electrophilic carbon species. This reactivity is the basis for acylation and alkylation, two fundamental strategies for building molecular complexity.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) onto one of the hydrazine nitrogens, typically the terminal (β) nitrogen, to form a stable hydrazide linkage. This transformation is generally achieved by reacting the parent hydrazine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. nih.govresearchgate.net The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The choice of solvent and reaction conditions can be tailored depending on the reactivity of the specific acylating agent. orgsyn.org

For instance, the reaction of a substituted hydrazine with an acyl chloride like acetyl chloride or benzoyl chloride would yield the corresponding N'-acetyl or N'-benzoyl hydrazide derivative. ijcmas.com A general procedure involves dissolving the hydrazine in a suitable solvent, followed by the addition of the acyl chloride, sometimes under cooled conditions to manage the reaction's exothermicity. orgsyn.org

Alkylation

Alkylation introduces an alkyl group onto a hydrazine nitrogen. Direct alkylation of arylhydrazines with alkyl halides can be complex. The presence of two nucleophilic nitrogen atoms means that regioselectivity can be an issue, and mixtures of N'-alkyl, N,N'-dialkyl, and even N,N-dialkyl products may be formed. researchgate.net The reaction of hydrazine with acyl chlorides can be complicated by the formation of 1,2-diacylhydrazines, particularly with low molecular weight aliphatic acyl chlorides. orgsyn.org

To achieve selective alkylation, synthetic strategies often involve the use of protecting groups or specific reaction conditions to direct the alkyl group to the desired nitrogen atom.

| Derivative Type | Reactants | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Acylation | p-Nitroacetophenone, Substituted Aldehyde, Hydrazine, Acetyl Chloride | Multistep: 1) Aldol condensation (NaOH, ethanol). 2) Cyclization with hydrazine (reflux). 3) Acetylation with acetyl chloride (reflux, 4 hrs). | 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline | Not specified |

| Acylation | Trimethylacetyl chloride, Hydrazine | Aqueous NaOH, -5 to 0°C, 40-60 min | Pivaloyl hydrazide | 50-55% orgsyn.org |

| Acylation | Acylbenzotriazoles, Substituted hydrazines | Mild conditions, various solvents (e.g., CH2Cl2, THF) | N,N'-Diacylhydrazines | Moderate to excellent researchgate.net |

Sulfonylation and Carbamoylation Strategies

Sulfonylation

Sulfonylation introduces a sulfonyl group (R-SO₂) to the hydrazine nitrogen, forming a sulfonohydrazide. This is typically accomplished by reacting the hydrazine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl. orgsyn.orgrsc.org The reaction is generally performed in an inert solvent such as tetrahydrofuran (B95107) or dichloromethane (B109758) at controlled temperatures. orgsyn.org

A representative procedure involves cooling a solution of the hydrazine and base in a suitable solvent, followed by the slow addition of the sulfonyl chloride. orgsyn.org However, it is noteworthy that the reaction between a substituted alcohol or amine and tosyl chloride can occasionally lead to the formation of a chloride instead of the expected tosylate or sulfonamide, a competing pathway that may depend on the substrate's electronic properties and the reaction conditions. researchgate.netnih.gov

Carbamoylation

Carbamoylation involves the addition of a carbamoyl (B1232498) group (R₂N-C=O) to the hydrazine, resulting in a semicarbazide (B1199961) derivative. A common and efficient method for this transformation is the reaction of the hydrazine with an isocyanate (R-N=C=O). The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the corresponding semicarbazide. researchgate.netekb.eg For instance, reacting this compound with an aryl isocyanate such as phenyl isocyanate would be expected to yield a 1-aryl-4-(3-chloro-4-nitrophenyl)semicarbazide. chemicalbook.comnih.gov The reaction is typically conducted in an aprotic solvent.

| Derivative Type | Reactants | Reaction Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Sulfonylation | p-Toluenesulfonyl chloride, Hydrazine hydrate (B1144303) | Tetrahydrofuran, 10-20°C | p-Toluenesulfonylhydrazide | 91-94% orgsyn.org |

| Carbamoylation | Hydrazide derivative, Phenyl isocyanate | Boiling benzene (B151609) | N'-phenyl amino carbonyl hydrazide derivative | Not specified ekb.eg |

| Carbamoylation | Ethyl aniline (B41778) carboxylate, Hydrazine hydrate | Reflux, 20 h | Aniline formyl hydrazide | 72% chemicalbook.com |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Chloro 4 Nitro Phenyl Hydrazine

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (3-Chloro-4-nitro-phenyl)hydrazine (C₆H₆ClN₃O₂), HRMS provides unambiguous confirmation of its molecular formula. The monoisotopic mass of this compound is calculated to be 187.01485 Da. discoveryjournals.org

A key feature of the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da. The peak corresponding to the molecule containing ³⁵Cl ([M]⁺) will be more intense than the peak for the molecule with ³⁷Cl ([M+2]⁺), with a relative intensity ratio of roughly 3:1. This distinctive pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule.

While experimental high-resolution mass spectra for this compound are not widely available in the literature, predicted collision cross-section values for various adducts have been calculated. These theoretical values provide an estimation of the ion's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts discoveryjournals.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.02213 | 132.3 |

| [M+Na]⁺ | 210.00407 | 145.1 |

| [M-H]⁻ | 186.00757 | 136.6 |

This data is based on computational predictions and awaits experimental verification.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and offer insights into its conformational dynamics.

2D NMR Techniques: COSY, HSQC, HMBC for Aromatic and Aliphatic Proton/Carbon Assignment

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For the aromatic protons of this compound, cross-peaks would be expected between the proton at position 5 and the proton at position 6, and between the proton at position 2 and the proton at position 6, assuming a typical ortho coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the three aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the protons of the hydrazine (B178648) group (-NHNH₂) would be expected to show correlations to the carbon atom at position 1 of the phenyl ring. Similarly, the aromatic protons would show long-range correlations to neighboring carbons and the quaternary carbons, allowing for the complete assignment of the carbon skeleton.

Studies on related hydrazone derivatives demonstrate the power of these techniques in confirming molecular structures by establishing clear correlations between imine protons and aromatic carbons. discoveryjournals.org

Variable Temperature NMR for Rotational Barrier Analysis

The C-N bond between the phenyl ring and the hydrazine group may exhibit restricted rotation, leading to the possibility of different conformers. This is due to the potential for steric hindrance and electronic effects from the ortho- and para-substituents. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which this coalescence occurs can be used to calculate the energy barrier for the rotation. researchgate.net

While no specific VT-NMR studies on this compound have been reported, research on other substituted hydrazines and amides confirms the utility of this method in determining rotational energy barriers. researchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption bands.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (hydrazine) | Stretching | 3300 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (nitro) | Symmetric Stretching | 1330 - 1370 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 700 - 850 |

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed band to a specific molecular motion. Studies on structurally similar molecules like 4-chloro-3-nitrophenol (B1362549) and 4-chloro-3-nitrobenzonitrile (B1361363) have utilized this combined experimental and theoretical approach to achieve a complete vibrational assignment. ijcrt.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the nitro group, a strong chromophore, and the hydrazine group, an auxochrome, will significantly influence the position and intensity of the absorption bands.

The electronic spectrum of a substituted benzene (B151609) derivative is often characterized by two main absorption bands. For this compound, one would expect a high-energy band corresponding to the primary aromatic absorption and a lower-energy band that is red-shifted due to the electronic effects of the substituents. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption maximum. Additionally, n → π* transitions, which are typically weaker, may also be observed. ijcrt.org

The solvent used for the measurement can also influence the spectrum. Polar solvents may interact with the polar functional groups, leading to shifts in the absorption maxima. A detailed study of these solvatochromic effects can provide further insights into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

While the crystal structure of this compound itself has not been reported in the searched literature, the structures of several of its derivatives have been determined. nih.goviucr.org For instance, in the crystal structure of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, the molecule is largely planar, with the nitro group being twisted out of the plane of the phenyl ring. nih.gov Such studies on related compounds can provide a model for the likely molecular conformation and packing motifs of this compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of the substituted phenylhydrazine (B124118) core is critical to understanding its chemical behavior. High-resolution X-ray crystallography of analogous compounds provides precise measurements of atomic positions, from which bond lengths, bond angles, and torsion angles can be determined.

In the case of the analogue (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the asymmetric unit of the crystal structure contains a single molecule. A key feature of its structure is the planarity of the molecule, with the exception of the nitro group and the hydrogen atoms of the methyl group. The nitro group exhibits a notable deviation from the plane of the rest of the molecule. nih.gov This twist is a common feature in such compounds and is quantified by the torsion angle.

The bond lengths within the phenyl ring are influenced by the electronic effects of the chloro and nitro substituents. The carbon-chlorine and carbon-nitrogen (nitro group) bond lengths are of particular interest, as are the nitrogen-nitrogen bond of the hydrazine moiety and its connection to the phenyl ring.

Interactive Data Table of Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | N1 | 1.474(3) |

| C3 | Cl1 | 1.737(2) |

| N2 | N3 | 1.373(2) |

| N1 | O1 | 1.222(3) |

| N1 | O2 | 1.231(3) |

Interactive Data Table of Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | N1 | 118.8(2) |

| C6 | C1 | N1 | 118.9(2) |

| C2 | C3 | Cl1 | 119.3(2) |

| C4 | C3 | Cl1 | 119.0(2) |

| O1 | N1 | O2 | 123.3(2) |

| O1 | N1 | C1 | 118.6(2) |

| O2 | N1 | C1 | 118.1(2) |

| C1 | C2 | C3 | 118.8(2) |

Interactive Data Table of Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| O1 | N1 | C1 | C2 | -50.2(3) |

| O2 | N1 | C1 | C6 | -57.8(3) |

| C2 | C1 | N1 | O1 | -50.2(3) |

| C6 | C1 | N1 | O2 | -57.8(3) |

Data derived from the crystallographic study of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Utilization of (3-Chloro-4-nitro-phenyl)hydrazine as a Key Synthon in the Synthesis of Complex Organic Molecules

In the realm of organic chemistry, a synthon is a conceptual unit within a target molecule that can be formed by a known synthetic operation. This compound serves as a key synthon for introducing the 3-chloro-4-nitrophenyl moiety into more complex molecular frameworks. ajrconline.org Its utility is primarily centered on the reactivity of the hydrazine (B178648) functional group.

One of the most fundamental reactions is its condensation with aldehydes and ketones to form stable hydrazone derivatives. Research has documented the synthesis of a series of 1-(3-chloro-4-nitrophenyl)-2-(substituted benzylidene) hydrazines through the catalyzed, solvent-free condensation of this compound with various substituted benzaldehydes. researchgate.net These hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for building larger, more complex structures.

A significant application of phenylhydrazines, including this compound, is in the Fischer indole (B1671886) synthesis . This powerful reaction produces the indole aromatic heterocycle from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org By using this compound as the starting material, chemists can synthesize indoles specifically substituted with a chloro group at the 6-position and a nitro group at the 5-position, which are valuable scaffolds in medicinal chemistry. testbook.com

Furthermore, the reactivity of the hydrazine group extends to the synthesis of other important heterocyclic systems. Hydrazine derivatives are well-known precursors for five-membered heterocycles like pyrazoles and thiadiazoles. nih.govresearchgate.net For instance, reaction with 1,3-dicarbonyl compounds yields pyrazoles, while reaction with acyl halides followed by treatment with a sulfur source can lead to 1,3,4-thiadiazoles. nih.gov

| Target Molecule Class | Reaction Type | Role of this compound |

| Substituted Hydrazones | Condensation | Forms the core structure by reacting with aldehydes or ketones. researchgate.net |

| Substituted Indoles | Fischer Indole Synthesis | Acts as the key precursor that forms the benzene (B151609) ring portion of the indole. wikipedia.orgmdpi.com |

| Pyrazoles | Cyclocondensation | Provides the N-N bond and one nitrogen atom for the pyrazole (B372694) ring. researchgate.net |

| 1,3,4-Thiadiazoles | Cyclization | Serves as the starting point to form an acyl hydrazine intermediate. nih.gov |

Role in the Development of Functional Dyes and Pigments

The derivatives of this compound possess structural features that are highly conducive to the formation of dyes and pigments. The presence of the nitro group (a strong chromophore) and the chloro group (an auxochrome) on the aromatic ring can significantly influence the electronic absorption properties and, consequently, the color of the resulting molecules. mdpi.com

The most common application in this area is in the synthesis of azo dyes . These dyes are characterized by the -N=N- azo linkage, which connects two aromatic rings. While the hydrazine itself is not directly diazotized, it can be a precursor to the aromatic amine required for the standard diazotization-coupling reaction sequence. nih.gov More directly, this compound can be used to synthesize hydrazone-azo dyes . In these structures, the hydrazone moiety is in conjugation with an azo group, creating an extended chromophoric system. The synthesis involves coupling a diazonium salt with a compound that can subsequently react with the hydrazine, or by modifying a pre-formed hydrazone. The electron-withdrawing nature of the nitro and chloro groups typically results in a bathochromic shift, pushing the absorption wavelength to longer values and resulting in deeper colors such as reds and browns. nih.gov

The general procedure for creating azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like a phenol (B47542) or another aniline (B41778). ijirset.com Derivatives of this compound are valuable in this context, as the substituted phenyl ring can form one of the key aromatic components of the final dye molecule, with the substituents providing color depth and modifying properties like lightfastness and solubility.

| Dye/Pigment Class | Role of this compound Derivative | Impact of Substituents on Chromophoric Properties |

| Azo Dyes | Precursor to one of the aromatic rings in the final dye structure. nih.govijirset.com | The nitro group acts as a powerful electron-withdrawing chromophore, while the chloro group acts as an auxochrome, modifying color intensity and fastness. |

| Hydrazone Dyes | Forms the core hydrazone structure, which is itself a chromophore. nih.gov | The conjugated system including the C=N bond and the substituted phenyl ring gives rise to color, which is intensified by the nitro group. |

Exploration of this compound Derivatives in Polymer Chemistry and Advanced Material Precursors

While direct polymerization of this compound is not a common application, its derivatives are being explored as precursors for advanced materials due to their inherent structural properties, such as rigidity, polarity, and potential for intermolecular interactions.

A notable area of investigation is in the field of liquid crystals . Research on related nitrophenyl hydrazine derivatives has shown that they can exhibit liquid crystalline behavior. researchgate.net Specifically, certain hydrazine-amide azo derivatives have been observed to form nematic phases at elevated temperatures. researchgate.net The rigid, rod-like structure of such molecules, combined with the strong dipole moment imparted by the nitro group, facilitates the self-assembly into the ordered, fluid phases characteristic of liquid crystals. This makes derivatives of this compound promising candidates for applications in display technologies and optical sensors.

Theoretically, the 3-chloro-4-nitrophenyl moiety could be incorporated into polymer structures to create high-performance materials. It could be part of a monomer that is then polymerized, or it could be attached as a pendant group to a polymer backbone. Such polymers would be expected to exhibit high thermal stability and specific optoelectronic properties due to the presence of the aromatic and nitro functional groups.

| Potential Material | Role of this compound Derivative | Key Structural Features |

| Liquid Crystals | Forms the core of the mesogenic (liquid crystal-forming) molecule. researchgate.net | Molecular rigidity, polar nitro group, potential for hydrogen bonding. |

| High-Performance Polymers | Can be incorporated as a monomer or a pendant group. | Aromatic character for thermal stability; nitro group for polarity and potential charge-transfer properties. |

| Advanced Material Precursors | Serves as a building block for more complex functional molecules. | Reactive hydrazine group allows for covalent attachment to other systems. |

Investigating the Use of this compound in Catalysis

The potential use of this compound and its derivatives in catalysis, either as ligands for metal complexes or as organocatalysts, is an emerging area of interest. The core of this application lies in the electron-donating nitrogen atoms of the hydrazine or hydrazone moiety.

As a ligand precursor , this compound can be reacted with other molecules to form multidentate ligands that can chelate to metal centers. For example, condensation with a 2-formylpyridine or a similar carbonyl-containing heterocycle would produce a bidentate hydrazone ligand capable of binding to metals like copper, nickel, or palladium. nih.gov The electronic properties of such a ligand, and therefore the catalytic activity of the resulting metal complex, would be significantly influenced by the electron-withdrawing chloro and nitro groups on the phenyl ring. These substituents can affect the electron density at the metal center, which in turn can modulate its reactivity in catalytic cycles such as cross-coupling or oxidation reactions.

While less explored, there is also a theoretical potential for its derivatives to act as organocatalysts . The N-H protons of the hydrazine or hydrazone can act as hydrogen-bond donors, potentially activating substrates in a reaction. However, specific applications of this compound in this context are not yet well-documented in scientific literature.

| Catalysis Application | Role of this compound Derivative | Principle of Action |

| Ligand for Metal Catalysis | Precursor to a multidentate ligand. nih.gov | The nitrogen atoms coordinate to a metal center, and the electronic substituents modulate the metal's catalytic activity. |

| Organocatalysis | Potential hydrogen-bond donor. | The N-H groups could activate electrophilic substrates through hydrogen bonding. |

Applications in Analytical Reagent Chemistry

In analytical chemistry, this compound serves as a valuable derivatizing agent for the detection and quantification of specific classes of organic compounds, a role that mirrors the well-known application of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent).

The primary application is for the detection of aldehydes and ketones . ontosight.ainih.gov this compound reacts with the carbonyl group of these compounds under acidic conditions to form a highly colored and often crystalline (3-chloro-4-nitro-phenyl)hydrazone. ontosight.ai The formation of a yellow, orange, or red precipitate serves as a simple and effective qualitative test for the presence of a carbonyl functional group. noaa.gov For quantitative analysis, the intensity of the color of the hydrazone derivative in solution can be measured using UV-Vis spectrophotometry.

Furthermore, it is used as a derivatizing agent to enhance the sensitivity and selectivity of analysis using modern instrumental techniques like liquid chromatography-mass spectrometry (LC-MS) . By reacting analytes such as short-chain fatty acids or other carbonyl-containing metabolites with this compound, they are converted into their corresponding hydrazide or hydrazone derivatives. This process, known as pre-column derivatization, often improves the chromatographic properties and ionization efficiency of the analytes, leading to significantly lower limits of detection.

| Analytical Application | Target Analyte | Principle |

| Qualitative Chemical Test | Aldehydes, Ketones | Forms a colored, solid hydrazone precipitate. ontosight.ainoaa.gov |

| Spectrophotometric Quantification | Aldehydes, Ketones | The colored hydrazone derivative is quantified based on its light absorbance. ontosight.ai |

| LC-MS Derivatization | Carboxylic Acids, Carbonyls | Converts analyte to a hydrazide/hydrazone to improve chromatographic behavior and mass spectrometric detection. |

Future Research Directions and Unexplored Avenues for 3 Chloro 4 Nitro Phenyl Hydrazine

Integration into Combinatorial Chemistry Libraries for High-Throughput Synthesis Screening

The structure of (3-Chloro-4-nitro-phenyl)hydrazine is exceptionally well-suited for inclusion in combinatorial chemistry libraries. The reactive hydrazine (B178648) moiety serves as a versatile anchor point for a multitude of chemical transformations, enabling the rapid generation of large, diverse compound libraries for high-throughput screening (HTS).

Future research should focus on leveraging this reactivity. The condensation reaction of the hydrazine group with a wide array of aldehydes and ketones can produce a library of hydrazone derivatives. This classic reaction is typically high-yielding and can be performed under mild conditions, making it ideal for automated synthesis platforms. The resulting hydrazone library would possess significant structural diversity, driven by the various R-groups from the carbonyl precursors. The chloro and nitro groups on the aromatic ring can be further modified in subsequent steps to expand the chemical space. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, further increasing diversification potential. thieme-connect.com

The development of such libraries would be invaluable for screening against biological targets in drug discovery or for identifying new materials with specific properties.

Table 8.1.1: Hypothetical Combinatorial Library Generation

| Scaffold | Reactant Class | Example Reactant (R-group source) | Resulting Compound Class |

|---|---|---|---|

| This compound | Aldehydes | Benzaldehyde | Hydrazone |

| This compound | Ketones | Acetophenone | Hydrazone |

| This compound | β-Ketoesters | Ethyl acetoacetate | Pyrazolone (B3327878) |

Investigation of Photoinduced Reactions and Photophysical Properties

The photochemistry and photophysics of this compound remain largely unexplored. Nitroaromatic compounds are well-known for their interesting excited-state properties, often involving efficient intersystem crossing to triplet states. The interplay between the nitro group, the chloro atom, and the hydrazine moiety could lead to unique photo-responsive behaviors.

Future investigations should systematically characterize the photophysical properties of this molecule. This includes determining its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. mdpi.com Techniques such as transient absorption spectroscopy could be employed to study the formation and decay of triplet states. mdpi.com The influence of the substituents on these properties could be benchmarked against simpler analogues like 2-nitrophenylhydrazine (B1229437) and 4-nitrophenylhydrazine. nih.govnih.gov Furthermore, exploring photoinduced reactions, such as the photoreduction of the nitro group or photo-oxidation of the hydrazine, could reveal novel synthetic pathways or light-triggered molecular switches. Theoretical studies using density functional theory (DFT) could complement experimental work to understand the electronic structure and transitions that govern these properties. rsc.org

Table 8.2.1: Proposed Photophysical Investigation Plan

| Parameter | Investigative Technique | Potential Significance |

|---|---|---|

| Absorption Maximum (λmax) | UV-Vis Spectroscopy | Determines wavelength for photo-excitation. |

| Emission Maximum (λem) | Fluorescence Spectroscopy | Characterizes the emissive properties and Stokes shift. |

| Fluorescence Quantum Yield (ΦF) | Comparative Fluorimetry | Measures the efficiency of the radiative decay pathway. |

| Triplet State Lifetime (τT) | Nanosecond Transient Absorption | Indicates potential for use in photodynamic therapy or photocatalysis. mdpi.com |

Green Chemistry Approaches to Synthesis and Transformation

Developing environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on establishing green chemistry protocols for both the synthesis of this compound and its subsequent transformations.

This could involve replacing traditional, hazardous reagents with greener alternatives. For instance, the reduction of a precursor like 4-chloro-2-nitroaniline (B28928) to form the hydrazine could be achieved using cleaner reducing systems, such as hydrazine hydrate (B1144303) supported on alumina (B75360) with microwave irradiation, which avoids the use of heavy metal reagents like tin. researchgate.netgoogle.com Similarly, transformations involving this compound, such as the synthesis of hydrazones, could be optimized to proceed under solvent-free conditions, potentially catalyzed by reusable solid catalysts like bentonite (B74815) clay or magnetic nanoparticles. researchgate.netresearchgate.net These methods often lead to shorter reaction times, easier work-up procedures, and a significant reduction in waste, as measured by metrics like E-factor and effective mass yield. researchgate.net

Table 8.3.1: Comparison of Synthetic Approaches for Hydrazone Synthesis

| Feature | Traditional Method | Potential Green Alternative |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H2SO4) | FeCl3/Bentonite, Fe3O4 nanoparticles researchgate.netresearchgate.net |

| Solvent | Volatile organics (e.g., Ethanol, Acetic Acid) | Solvent-free or water-based medium researchgate.netnih.gov |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or room temperature researchgate.netnih.gov |

| Work-up | Neutralization, extraction | Simple filtration of catalyst |

| Waste | Acidic/basic aqueous waste, solvent waste | Minimal waste, recyclable catalyst |

Exploration of Solid-State Reactivity and Polymorphism Studies

The behavior of molecules in the solid state can differ significantly from their solution-phase chemistry. The study of solid-state reactivity and polymorphism of this compound is a completely unexplored area with potential for discovering new materials and reaction pathways.

The presence of the nitro group and the hydrazine moiety provides sites for strong intermolecular interactions, such as hydrogen bonding, which can dictate the crystal packing. rsc.org Future studies should aim to crystallize and characterize different polymorphic forms of the compound using techniques like X-ray diffraction. Polymorphs can exhibit different physical properties, including melting point, solubility, and even color. Investigating how the chloro and nitro substituents influence the molecular self-assembly in the solid state can provide insights into designing crystalline materials with desired architectures. rsc.org Furthermore, exploring solid-state reactions, which can be initiated by heat or mechanical force, could lead to the synthesis of novel products that are inaccessible through traditional solution-phase methods. wits.ac.za

Table 8.4.1: Proposed Investigations in Solid-State Chemistry

| Area of Study | Key Techniques | Research Goal |

|---|---|---|

| Polymorph Screening | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Hot-Stage Microscopy | To identify and characterize different crystalline forms. |

| Crystal Engineering | Co-crystallization with other molecules | To design new multi-component solids with tailored properties. |

| Solid-State Reactivity | Grinding (Mechanochemistry), Heating (Thermosalient effects) | To discover novel reaction pathways and products in the absence of solvent. wits.ac.za |

| Computational Analysis | Crystal structure prediction, Interaction energy calculations | To understand the forces governing crystal packing and predict new polymorphs. rsc.org |

Potential as an Intermediate in the Synthesis of Agrochemical or Industrial Chemical Precursors

The functional groups on this compound make it a highly attractive intermediate for synthesizing valuable target molecules, particularly in the agrochemical and industrial sectors. Many potent herbicides, fungicides, and insecticides are based on nitrogen-containing heterocyclic cores.

Future research should explore the use of this hydrazine to construct these heterocyclic systems. For example, reaction with β-ketoesters can yield pyrazolone derivatives, while reaction with 1,3-diketones can produce pyrazoles. These scaffolds are prevalent in many commercial agrochemicals. The reduction of the nitro group to an amine would generate a 1,2,4-trisubstituted benzene (B151609) derivative, a versatile precursor for other classes of compounds, including phenazines or benzimidazoles. thieme-connect.com The synthesis of the anthelmintic drug Rafoxanide, for instance, involves the coupling of a substituted aniline (B41778) with a salicylic (B10762653) acid derivative, highlighting the utility of related chloro-amino-phenyl structures in medicinal chemistry. nih.gov The compound could also serve as a precursor for specialized dyes or polymers.

Table 8.5.1: Potential High-Value Products from this compound

| Target Compound Class | Co-reactant | Reaction Type | Potential Application |

|---|---|---|---|

| Pyrazoles/Pyrazolones | 1,3-Dicarbonyl compounds | Cyclocondensation | Agrochemicals (Herbicides, Fungicides) |

| Indoles | Ketones | Fischer Indole (B1671886) Synthesis | Pharmaceuticals, Dyes |

| Triazoles | Isothiocyanates | Cyclization | Antifungal agents |

| Pyridazinones | γ-Ketoacids | Cyclocondensation | Cardiovascular drugs, Herbicides |

Q & A

Q. What are the established synthetic routes for (3-Chloro-4-nitro-phenyl)hydrazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between 3-chloro-4-nitroaniline and hydrazine derivatives. Key steps include:

- Nitro Reduction & Hydrazine Formation : Reacting 3-chloro-4-nitroaniline with hydrazine hydrate under acidic conditions (e.g., HCl) at 60–80°C for 6–12 hours .

- Purification : Recrystallization from ethanol/water mixtures improves purity, with yields ranging from 65–85% depending on stoichiometric ratios and temperature control .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate side reactions (e.g., over-reduction) |

| Hydrazine Molar Ratio | 1.2–1.5 equivalents | Excess hydrazine improves conversion but complicates purification |

| Solvent System | Ethanol/water (3:1) | Minimizes byproduct solubility |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

Q. How does the chloro-nitro substitution pattern influence reactivity in hydrazone formation with carbonyl compounds?